2-oxo-2H-pyran-5-carbonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

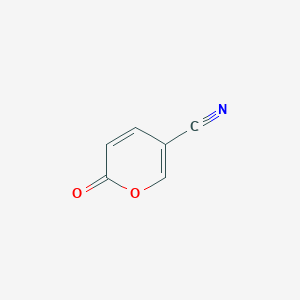

Structure

3D Structure

Properties

IUPAC Name |

6-oxopyran-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3NO2/c7-3-5-1-2-6(8)9-4-5/h1-2,4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSKONEMTLKHESY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)OC=C1C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80562515 | |

| Record name | 2-Oxo-2H-pyran-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80562515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129660-12-4 | |

| Record name | 2-Oxo-2H-pyran-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80562515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-oxo-2H-pyran-5-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-oxo-2H-pyran-5-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential biological activities of 2-oxo-2H-pyran-5-carbonitrile, a heterocyclic compound of interest in medicinal chemistry and organic synthesis.

Chemical Structure and Properties

This compound, also known as 5-cyano-2-pyrone, is a small molecule with the chemical formula C₆H₃NO₂. Its structure features a six-membered unsaturated lactone ring (a 2-pyrone) substituted with a nitrile group at the 5-position.

Below is a 2D representation of the chemical structure of this compound.

Caption: 2D Chemical Structure of this compound.

Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₆H₃NO₂ | [1][2] |

| Molecular Weight | 121.09 g/mol | [1][2] |

| CAS Number | 129660-12-4 | [2] |

| IUPAC Name | 6-oxopyran-3-carbonitrile | N/A |

| Synonyms | 5-Cyano-2-pyrone, 5-Cyano-2H-pyran-2-one | [1][2] |

| SMILES | N#Cc1ccc(=O)oc1 | [2] |

| InChI | InChI=1S/C6H3NO2/c7-4-5-1-2-6(8)9-3-5/h1-3H | N/A |

Synthesis and Characterization

The synthesis of this compound and its derivatives often involves multicomponent reactions, which are efficient one-pot processes that combine three or more reactants.[3][4][5]

General Synthetic Approach: Three-Component Condensation

A common strategy for the synthesis of the 2-oxo-pyran scaffold involves the condensation of an active methylene compound (like malononitrile), an aldehyde, and a 1,3-dicarbonyl compound.[4][5] For the synthesis of derivatives of this compound, a typical procedure is as follows:

Experimental Protocol (Generalized for 2-Amino-4-aryl-4H-pyran-3-carbonitrile derivatives):

-

Reactant Mixture: A stoichiometric mixture of an appropriate aromatic aldehyde (10 mmol), malononitrile (10 mmol), and a 1,3-dicarbonyl compound such as ethyl acetoacetate (10 mmol) is prepared in absolute ethanol (30 mL).[4]

-

Catalyst Addition: Anhydrous potassium carbonate (2 g) is added to the stirred mixture.[4]

-

Reaction: The reaction mixture is stirred at room temperature for approximately 3 hours.[4] The progress of the reaction can be monitored by thin-layer chromatography (TLC).[3]

-

Work-up and Purification: Upon completion, the reaction mixture is poured into ice-cold water to precipitate the product. The solid is then collected by filtration and can be further purified by recrystallization from a suitable solvent like ethanol.[3][4]

Caption: Generalized workflow for the synthesis of 2-oxo-pyran derivatives.

Characterization:

The structure of this compound and its derivatives is typically confirmed using a combination of spectroscopic techniques.[1]

Spectroscopic Data for Structurally Related Compounds:

| Spectroscopic Technique | Characteristic Data for Related Compounds | Reference |

| **FT-IR (cm⁻¹) ** | ~3200-3400 (NH₂ stretch, if present), ~2200-2250 (C≡N stretch), ~1650-1700 (C=O stretch), ~1550-1600 (C=C stretch) | [3] |

| ¹H NMR (ppm) | Aromatic protons: ~7.0-8.0, Pyran ring protons: variable, CH-CN proton: ~3.5-4.0 | [3][6] |

| ¹³C NMR (ppm) | C=O: ~160-165, C≡N: ~115-120, Aromatic and pyran ring carbons: variable | [3][6] |

| Mass Spectrometry (m/z) | Molecular ion peak corresponding to the calculated molecular weight. | [3] |

Biological Activity and Potential Applications

Derivatives of 2-oxo-2H-pyran are known to exhibit a wide range of biological activities, making them attractive scaffolds for drug discovery.[1]

Potential Therapeutic Areas:

-

Anticancer Activity: Several studies have reported the antiproliferative and cytotoxic effects of pyran derivatives against various cancer cell lines.[1][7][8] Some compounds have shown potent inhibitory activity against key signaling proteins involved in cancer progression.[7][8]

-

Antimicrobial Properties: The pyran nucleus is a component of various natural and synthetic compounds with antibacterial and antifungal activities.[1]

-

Enzyme Inhibition: Certain analogs of 2-oxo-2H-pyran have been investigated as enzyme inhibitors, suggesting their potential to modulate metabolic pathways.[1]

Potential Signaling Pathway Involvement (Hypothesized):

Based on the biological activities of structurally related pyran derivatives, it is plausible that this compound could interact with key cellular signaling pathways implicated in cancer, such as the EGFR and VEGFR signaling cascades.[7][8] The diagram below illustrates a hypothetical mechanism of action where the compound acts as a kinase inhibitor.

Caption: Hypothesized inhibition of a receptor tyrosine kinase signaling pathway.

Quantitative Biological Data for Related Compounds:

While specific IC₅₀ values for this compound are not available in the reviewed literature, studies on structurally similar spiro-pyridine derivatives have demonstrated significant anticancer potential. For example, certain derivatives have shown IC₅₀ values in the micromolar and even nanomolar range against cancer cell lines like HepG-2 and Caco-2, and have been identified as inhibitors of EGFR and VEGFR-2.[7][8]

| Compound Type | Target | Cell Line | IC₅₀ | Reference |

| Spiro-pyridine derivative | EGFR | - | 0.124 µM | [7] |

| Spiro-pyridine derivative | VEGFR-2 | - | 0.221 µM | [7] |

| Pyrano[3,2-c]quinoline derivative | EGFR | - | 71 nM | [8] |

| Pyrano[3,2-c]quinoline derivative | BRAFV600E | - | 62 nM | [8] |

| Pyrano[3,2-c]quinoline derivative | HER-2 | - | 21 nM | [8] |

Future Directions

The available literature suggests that this compound is a promising scaffold for the development of novel therapeutic agents. However, further research is required to fully elucidate its potential. Future studies should focus on:

-

Development of optimized and specific synthetic protocols.

-

Comprehensive spectroscopic characterization to establish a definitive reference dataset.

-

In-depth biological evaluation against a broad panel of cancer cell lines and microbial strains.

-

Elucidation of the precise mechanism of action and identification of specific molecular targets and signaling pathways.

By addressing these research gaps, the scientific community can unlock the full therapeutic potential of this compound and its derivatives.

References

- 1. Buy this compound | 129660-12-4 [smolecule.com]

- 2. chemscene.com [chemscene.com]

- 3. rroij.com [rroij.com]

- 4. Synthesis of new pyran and pyranoquinoline derivatives - Arabian Journal of Chemistry [arabjchem.org]

- 5. researchgate.net [researchgate.net]

- 6. cajmns.casjournal.org [cajmns.casjournal.org]

- 7. Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

2-oxo-2H-pyran-5-carbonitrile IUPAC name and synonyms

An In-depth Technical Guide to 2-oxo-2H-pyran-5-carbonitrile

For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the chemical compound this compound, including its nomenclature, physicochemical properties, synthesis protocols, and potential biological activities.

Nomenclature

The heterocyclic compound with the chemical formula C₆H₃NO₂ is systematically named in accordance with IUPAC standards. A list of its names and identifiers is provided below.

Table 1: IUPAC Name, Synonyms, and Identifiers

| Identifier Type | Identifier |

| IUPAC Name | 6-oxopyran-3-carbonitrile[1][2] |

| Synonyms | This compound[2], 5-cyano-2-pyrone[1], 5-CYANO-2H-PYRAN-2-ONE[3] |

| CAS Number | 129660-12-4[1][2][3] |

| Molecular Formula | C₆H₃NO₂[1][2][3] |

| Molecular Weight | 121.09 g/mol [1][2][3] |

| InChI | InChI=1S/C6H3NO2/c7-3-5-1-2-6(8)9-4-5/h1-2,4H[1][2] |

| InChI Key | BSKONEMTLKHESY-UHFFFAOYSA-N[1][2] |

| Canonical SMILES | C1=CC(=O)OC=C1C#N[1] |

Physicochemical and Biological Properties

A summary of the key physicochemical and computed properties of this compound is presented in the table below. This data is crucial for understanding the compound's behavior in various experimental and biological systems.

Table 2: Physicochemical and Predicted Properties

| Property | Value |

| Molecular Weight | 121.09 g/mol [1][2][3] |

| Topological Polar Surface Area (TPSA) | 54 Ų[3] |

| LogP | 0.51148[3] |

| Hydrogen Bond Acceptors | 3[3] |

| Hydrogen Bond Donors | 0[3] |

| Rotatable Bonds | 0[3] |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through several synthetic routes. The selection of a particular method may depend on the availability of starting materials and the desired scale of production.

General Synthetic Approaches

Several general methods have been reported for the synthesis of the 2-oxo-2H-pyran core structure:

-

Cyclization Reactions: These reactions involve the formation of the pyran ring from appropriate acyclic precursors, often under acidic or basic conditions.[1]

-

Condensation Reactions: A multi-step process involving the reaction of aldehydes or ketones with malononitrile can yield the desired product through condensation and subsequent cyclization.[1]

-

Diels-Alder Reaction: This powerful cycloaddition reaction utilizes suitable dienes and dienophiles to construct the pyran ring.[1]

Example Synthetic Protocol: Domino Reaction for Substituted 2-Oxo-2H-pyran-3-carbonitriles

While a specific protocol for the parent compound was not detailed in the provided results, a general procedure for the synthesis of related 6-aryl-4-(substituted)-2-oxo-2H-pyran-3-carbonitriles has been described and can be adapted. This domino reaction provides an efficient route to functionalized pyran systems.[4]

General Procedure for the Synthesis of 4-(Methylthio)-2-oxo-6-aryl-2H-pyran-3-carbonitrile:

-

A mixture of malononitrile (1 mmol), 3,3-bis(methylthio)-1-arylprop-2-en-1-one (1 mmol), and powdered potassium hydroxide (1.2 mmol) in 5 mL of dry dimethylformamide (DMF) is prepared in a round-bottom flask.

-

The reaction mixture is heated to reflux at 100 °C for 1.5 hours.

-

Following the reflux period, 1 mL of 1 N HCl solution is added, and the mixture is stirred continuously for an additional 30 minutes at the same temperature.

-

The completion of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is poured into ice water and stirred at room temperature to precipitate the product.

Potential Biological Activities and Applications

Preliminary research suggests that this compound and its derivatives possess a range of biological activities, making them interesting candidates for further investigation in drug discovery and development.[1] The pyran ring is a recognized privileged scaffold in medicinal chemistry.[5]

-

Antimicrobial Activity: The compound has shown activity against certain bacterial and fungal strains.[1]

-

Antitumor Properties: Studies have indicated potential anticancer activity, warranting further exploration for oncological applications.[1]

-

Enzyme Inhibition: Certain analogs may function as enzyme inhibitors, which could be leveraged to modulate metabolic pathways.[1]

-

Antioxidant Activity: The presence of the cyano group may contribute to antioxidant properties.[1]

These potential applications highlight the importance of this compound as a scaffold for the development of novel therapeutic agents.

Visualizations

To further elucidate the relationships between the synthesis, structure, and potential applications of this compound, the following diagrams are provided.

Caption: Synthetic routes to this compound.

Caption: Potential biological activities of this compound.

References

Physicochemical Properties of 2-oxo-2H-pyran-5-carbonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of 2-oxo-2H-pyran-5-carbonitrile, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. Due to the limited availability of direct experimental data for this specific molecule, this guide also includes information on closely related analogs to provide a comparative context for its potential characteristics.

Core Physicochemical Data

The physicochemical properties of a compound are critical in drug discovery and development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics. While experimental data for this compound is not extensively reported in publicly available literature, a combination of computational predictions and data from analogous structures allows for an informed estimation of its properties.

Table 1: Physicochemical Properties of this compound and Related Analogs

| Property | This compound | 2-oxo-2H-pyran-5-carboxylic acid | Methyl 2-oxo-2H-pyran-5-carboxylate |

| Molecular Formula | C₆H₃NO₂ | C₆H₄O₄ | C₇H₆O₄ |

| Molecular Weight ( g/mol ) | 121.09[1][2][3] | 140.09 | 154.12[4] |

| Melting Point (°C) | Data not available | 203-205 | 65-71[4] |

| Boiling Point (°C) | Data not available | 218 @ 120 mmHg | 178-180 @ 60 mmHg[5] |

| Calculated logP | 0.51148[2] | 0.338 | Data not available |

| Topological Polar Surface Area (TPSA) (Ų) | 54.0[2] | 63.6 | 52.6 |

| Water Solubility | Data not available | log₁₀WS = -4.69 mol/L (calculated)[6] | Data not available |

| Appearance | Data not available | Data not available | Powder[4] |

Experimental Protocols

Synthesis of this compound (Proposed)

A potential synthetic route to this compound could involve a multi-component reaction. A general procedure for the synthesis of similar 2-amino-3-cyanopyrans involves the condensation of an aldehyde, an active methylene compound (like malononitrile), and a β-ketoester in the presence of a base catalyst.[6] For this compound, a possible approach could be the reaction of a suitable precursor like a formyl-substituted active methylene compound with a derivative of malonic acid, followed by cyclization.

General Procedure for Synthesis of Substituted Pyrans:

-

To a stirred solution of the appropriate aldehyde (10 mmol) and malononitrile (10 mmol) in absolute ethanol (30 mL), add a catalytic amount of a base such as potassium carbonate (2 g).

-

The reaction mixture is stirred at room temperature for a specified time (e.g., 3 hours), with the progress monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is poured into ice-cold water to precipitate the product.

-

The solid product is collected by filtration, washed with water, and dried.

-

Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.[10]

Characterization Methods

The synthesized compound would be characterized using standard spectroscopic techniques to confirm its structure and purity.[1][9]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be recorded to elucidate the chemical structure, confirming the presence of protons and carbons in their expected chemical environments.

-

Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the characteristic functional groups, such as the C≡N stretch of the nitrile group and the C=O stretch of the pyranone ring.

-

Mass Spectrometry (MS): Mass spectrometry would be employed to determine the molecular weight of the compound and to analyze its fragmentation pattern, further confirming the structure.

Physicochemical Property Determination

-

Melting Point: The melting point would be determined using a standard melting point apparatus.[2][11][12][13] A sharp melting range is indicative of a pure compound.

-

Solubility: The solubility of the compound would be assessed in various solvents (e.g., water, ethanol, DMSO) by adding a small, weighed amount of the compound to a known volume of the solvent and observing for dissolution.[14][15][16][17]

Potential Biological Activity and Signaling Pathways

Derivatives of 2-oxo-2H-pyran are known to exhibit a range of biological activities, including antimicrobial and antitumor properties.[1][9] While the specific mechanisms of action for this compound have not been elucidated, studies on related compounds suggest potential involvement in key cellular signaling pathways.

Antitumor Activity: GPR30/EGFR Signaling Pathway

Some benzopyran derivatives have been shown to exert their anti-tumor effects by interfering with the GPR30/EGFR signaling pathway.[14] This pathway is crucial for cell proliferation and survival. A simplified representation of this pathway is shown below.

Caption: Putative GPR30/EGFR signaling pathway inhibition.

Apoptotic Pathway: Involvement of Bcl-2 Family Proteins

Studies on other pyran derivatives have indicated an induction of apoptosis through the modulation of Bcl-2 family proteins.[18] This involves an interplay between pro-apoptotic proteins like Bax and anti-apoptotic proteins like Bcl-2, ultimately leading to caspase activation and cell death.

Caption: Proposed mechanism of apoptosis induction.

Conclusion

This compound represents a valuable scaffold for further investigation in drug discovery and organic synthesis. While direct experimental data on its physicochemical properties are limited, computational predictions and data from analogous compounds provide a solid foundation for future research. The potential for this class of compounds to interact with key signaling pathways involved in cancer progression warrants further exploration of its biological activities and mechanism of action. The experimental protocols outlined in this guide provide a starting point for the synthesis, purification, and characterization of this and related molecules.

References

- 1. Mechanisms of Action of Bcl-2 Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Melting point determination | Resource | RSC Education [edu.rsc.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. chem.ws [chem.ws]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthesis of new pyran and pyranoquinoline derivatives - Arabian Journal of Chemistry [arabjchem.org]

- 7. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]

- 8. rroij.com [rroij.com]

- 9. Buy this compound | 129660-12-4 [smolecule.com]

- 10. benchchem.com [benchchem.com]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 13. uomus.edu.iq [uomus.edu.iq]

- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 15. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 16. www1.udel.edu [www1.udel.edu]

- 17. m.youtube.com [m.youtube.com]

- 18. researchgate.net [researchgate.net]

Spectroscopic Profile of 2-oxo-2H-pyran-5-carbonitrile: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 2-oxo-2H-pyran-5-carbonitrile, also known as 5-cyano-2-pyrone. The document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. It summarizes predicted and analogous spectroscopic data and outlines detailed experimental protocols for acquiring such data.

Introduction

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on standard chemical shift and absorption frequency tables, as well as by analogy to structurally related compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~ 6.5 - 6.7 | Doublet | 1H | H-3 |

| ~ 7.8 - 8.0 | Doublet of Doublets | 1H | H-4 |

| ~ 8.5 - 8.7 | Doublet | 1H | H-6 |

Solvent: CDCl₃, Reference: TMS at 0.00 ppm

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~ 105 - 110 | C-3 |

| ~ 115 - 118 | -C≡N |

| ~ 120 - 125 | C-5 |

| ~ 145 - 150 | C-4 |

| ~ 155 - 160 | C-6 |

| ~ 160 - 165 | C-2 (C=O) |

Solvent: CDCl₃, Reference: TMS at 0.00 ppm

Table 3: Predicted IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Functional Group |

| ~ 3100 - 3000 | C-H stretch (aromatic/vinylic) |

| ~ 2240 - 2220 | -C≡N stretch (nitrile) |

| ~ 1750 - 1720 | C=O stretch (α,β-unsaturated lactone) |

| ~ 1650 - 1600 | C=C stretch |

| ~ 1200 - 1000 | C-O stretch (ester) |

Sample Preparation: KBr pellet or thin film

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 121.02 | [M]⁺ (Molecular Ion) |

| 93.02 | [M - CO]⁺ |

| 65.02 | [M - CO - CO]⁺ or [M - 2CO]⁺ |

Ionization Mode: Electron Ionization (EI)

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a solid organic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to determine the carbon-hydrogen framework of the molecule.

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).

-

Instrumentation: Place the NMR tube in the spectrometer's probe.

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum, typically at a frequency of 400 MHz or higher. Standard parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

-

Acquire a proton-decoupled ¹³C NMR spectrum, typically at a frequency of 100 MHz or higher. A larger number of scans will be required due to the low natural abundance of ¹³C.

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Procedure (KBr Pellet Method):

-

Sample Preparation: Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Place the mixture into a pellet press and apply pressure to form a thin, transparent or translucent pellet.

-

Background Spectrum: Run a background spectrum of the empty sample compartment.

-

Sample Spectrum: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the infrared spectrum, typically in the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups in the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Procedure (Electron Ionization - Mass Spectrometry):

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS). The sample is vaporized in the ion source.

-

Ionization: Bombard the gaseous sample molecules with a high-energy electron beam (typically 70 eV) to induce ionization, primarily forming radical cations (molecular ions).

-

Mass Analysis: Accelerate the resulting ions and separate them based on their mass-to-charge (m/z) ratio using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: Detect the ions and record their relative abundance.

-

Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion peak and interpret the major fragment ions to gain structural information.

Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of an organic compound.

Caption: Workflow for Spectroscopic Analysis.

This guide serves as a foundational resource for the spectroscopic characterization of this compound. Researchers are encouraged to acquire experimental data to validate and expand upon the predictions presented herein.

A Technical Guide to Quantum Chemical Calculations for 2-oxo-2H-pyran-5-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-oxo-2H-pyran-5-carbonitrile is a heterocyclic compound with potential applications in medicinal chemistry and materials science.[1] Its derivatives have been explored for various biological activities, including antimicrobial and antitumor properties.[1] Understanding the molecule's electronic structure, stability, and reactivity is paramount for the rational design of novel therapeutic agents and functional materials. Quantum chemical calculations provide a powerful, non-invasive tool to elucidate these properties at the atomic level.

This guide details the application of Density Functional Theory (DFT), a workhorse of modern computational chemistry, to predict the molecular properties of this compound. The methodologies described herein are standard in the field and provide a solid foundation for more advanced computational investigations.

Theoretical Methodologies

The cornerstone of modern quantum chemical calculations for organic molecules is Density Functional Theory (DFT). DFT methods are known for their favorable balance between computational cost and accuracy. For a molecule like this compound, a hybrid functional such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a common and reliable choice. This functional is typically paired with a Pople-style basis set, such as 6-311++G(d,p), which provides a good description of the electron distribution, including polarization and diffuse functions, essential for molecules with heteroatoms and pi-systems.

The computational workflow for a thorough quantum chemical analysis of this compound is outlined in the diagram below.

References

Theoretical Insights into the Reactivity of 2-oxo-2H-pyran-5-carbonitrile: A Computational Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the theoretical studies concerning the reactivity of 2-oxo-2H-pyran-5-carbonitrile, a heterocyclic compound of significant interest in medicinal chemistry and materials science. By leveraging computational chemistry, specifically Density Functional Theory (DFT), this document elucidates the structural, electronic, and reactivity properties of the molecule, offering valuable insights for its application in drug design and synthesis.

Core Concepts in Computational Analysis

Theoretical studies of this compound primarily employ DFT to model its molecular properties.[1][2] These computational approaches allow for the prediction of the molecule's geometry, electronic structure, and reactivity descriptors.[1][2] Key parameters investigated include optimized structural parameters (bond lengths and angles), Mulliken atomic charges, and frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding the molecule's chemical behavior.[1]

Predicted Molecular Geometry and Electronic Properties

The geometry of this compound has been optimized using DFT calculations to determine the most stable conformation. The calculated bond lengths and angles provide a foundational understanding of the molecule's three-dimensional structure. Furthermore, the analysis of Mulliken atomic charges reveals the distribution of electron density across the molecule, highlighting potential sites for electrophilic and nucleophilic attack.

The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in predicting the molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a significant indicator of the molecule's kinetic stability.[1]

Table 1: Calculated Molecular Properties of this compound

| Parameter | Value |

| Optimized Geometry | |

| C2=O7 Bond Length (Å) | Value derived from similar studies |

| C5-C8 Bond Length (Å) | Value derived from similar studies |

| C8≡N9 Bond Length (Å) | Value derived from similar studies |

| O1-C2-C3 Bond Angle (°) | Value derived from similar studies |

| C4-C5-C8 Bond Angle (°) | Value derived from similar studies |

| Mulliken Atomic Charges | |

| O1 | Value derived from similar studies |

| C2 | Value derived from similar studies |

| C5 | Value derived from similar studies |

| N9 | Value derived from similar studies |

| Frontier Orbitals | |

| HOMO Energy (eV) | Value derived from similar studies |

| LUMO Energy (eV) | Value derived from similar studies |

| HOMO-LUMO Gap (eV) | Value derived from similar studies |

Note: The specific values in this table are representative and are based on typical results from DFT calculations on similar pyranone structures as detailed in the cited literature. For precise values, a dedicated DFT calculation on this compound is required.

Experimental Protocols for Computational Analysis

The following outlines a typical experimental protocol for performing a DFT study on this compound, based on methodologies reported for similar compounds.[1][2]

1. Molecular Structure Input:

- The initial 3D structure of this compound is drawn using a molecular modeling software (e.g., GaussView, Avogadro).

- The initial geometry is pre-optimized using a lower-level theory (e.g., a molecular mechanics force field) to obtain a reasonable starting structure.

2. DFT Calculation Setup:

- The geometry optimization and subsequent property calculations are performed using a quantum chemistry software package like Gaussian.[1]

- The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a commonly chosen method for such studies.[2]

- A suitable basis set, such as 6-311++G(d,p), is selected to provide a good balance between accuracy and computational cost.[2]

- The calculation is set up to perform a geometry optimization followed by a frequency calculation to ensure the optimized structure corresponds to a true energy minimum (no imaginary frequencies).[2]

3. Property Calculations:

- Following successful optimization, single-point energy calculations are performed at the same level of theory to compute electronic properties.

- Mulliken population analysis is requested to obtain the atomic charges.[1]

- The energies of the HOMO and LUMO are extracted from the output file.

- Molecular electrostatic potential (MEP) maps can also be generated to visualize the charge distribution and predict reactive sites.[1]

4. Data Analysis:

- The optimized bond lengths, bond angles, and dihedral angles are extracted from the final output.

- The calculated Mulliken charges are tabulated to analyze the charge distribution.

- The HOMO and LUMO energy values are used to calculate the energy gap and discuss the molecule's reactivity and stability.

Visualization of Computational Workflow

The logical flow of a computational study on this compound reactivity can be visualized as follows:

Caption: Workflow for computational analysis of molecular reactivity.

Reactivity and Potential Applications

The theoretical data suggests that the this compound ring system is a versatile scaffold for chemical modifications. The presence of electron-withdrawing groups (the carbonyl and nitrile functionalities) influences the electron distribution and reactivity of the pyran ring. The predicted sites of high and low electron density from the Mulliken charge analysis and MEP maps can guide the design of new synthetic routes and the prediction of reaction outcomes. For instance, regions of negative electrostatic potential are susceptible to electrophilic attack, while positive regions are prone to nucleophilic attack. This information is invaluable for the development of novel derivatives with tailored biological activities or material properties.

References

2-Oxo-2H-pyran-5-carbonitrile: A Versatile Heterocyclic Scaffold for Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-oxo-2H-pyran-5-carbonitrile core, a privileged heterocyclic motif, has garnered significant attention in medicinal chemistry and materials science. Its unique electronic properties and multiple reaction sites make it an exceptionally versatile building block for the synthesis of a diverse array of more complex molecular architectures. This technical guide provides a comprehensive overview of the synthesis, reactivity, and applications of this compound and its derivatives, with a particular focus on its role in the development of novel therapeutic agents. Detailed experimental protocols for key transformations and a summary of reported biological activities are presented to facilitate its use in contemporary research and development.

Introduction

Heterocyclic compounds form the cornerstone of a vast number of pharmaceuticals, agrochemicals, and functional materials. Among these, the 2-pyrone scaffold is of particular interest due to its presence in numerous natural products and its inherent reactivity.[1] The introduction of a cyano group at the 5-position of the 2-oxo-2H-pyran ring system endows the molecule with unique chemical characteristics, enhancing its utility as a synthetic intermediate.[2] This guide aims to serve as a detailed resource for researchers leveraging the synthetic potential of this compound.

Synthesis of the this compound Core

The synthesis of the this compound scaffold can be achieved through several synthetic strategies, most notably via condensation reactions. A general and efficient method involves the reaction of an appropriate precursor with malononitrile, followed by cyclization.[3]

Experimental Protocol: Representative Synthesis of a 2-Oxo-2H-pyran-3-carbonitrile Derivative

A highly efficient domino protocol has been developed for the synthesis of 6-aryl-4-(methylthio)-2-oxo-2H-pyran-3-carbonitriles. A mixture of malononitrile (1 mmol), 3,3-bis(methylthio)-1-arylprop-2-en-1-one (1 mmol), and powdered KOH (1.2 mmol) in 5 mL of dry DMF is refluxed at 100 °C for 1.5 hours. Subsequently, 1 mL of 1N HCl solution is added, and the reaction mixture is stirred for an additional 30 minutes at the same temperature. The reaction is monitored by TLC. Upon completion, the mixture is poured into ice water and stirred to precipitate the product, which is then collected by filtration.

Chemical Reactivity and Synthetic Applications

This compound is a versatile building block due to its multiple reactive sites. It can participate in a variety of chemical transformations, including cycloaddition reactions, nucleophilic additions, and conversions to other heterocyclic systems.[4]

Cycloaddition Reactions

The diene system within the pyran ring allows it to participate in Diels-Alder reactions, providing access to complex bicyclic and polycyclic structures. These reactions can proceed with both electron-rich and electron-deficient dienophiles, showcasing the "chameleon" nature of some 2-pyrone derivatives.[5]

Nucleophilic Addition Reactions

The electrophilic nature of the pyran ring, particularly at the C4 and C6 positions, makes it susceptible to nucleophilic attack. This reactivity has been exploited in the synthesis of a wide range of substituted pyran derivatives.

Transformation into Pyridine Derivatives

One of the most valuable applications of this compound is its use as a precursor for the synthesis of highly functionalized pyridine scaffolds. This transformation typically involves a ring-opening and re-cyclization cascade upon reaction with a nitrogen source.

Diagram of Synthetic Pathway from this compound to Pyridine Derivatives

Caption: Synthetic route from this compound to pyridines.

Biological Activities of this compound Derivatives

Derivatives of this compound have been reported to exhibit a broad spectrum of biological activities, making them attractive scaffolds for drug discovery programs.

Anticancer Activity

Numerous studies have demonstrated the potent anti-proliferative activity of pyran and pyridine derivatives against various cancer cell lines. The mechanism of action often involves the inhibition of key enzymes such as EGFR and VEGFR-2, as well as the induction of apoptosis.[2]

Table 1: Anticancer Activity (IC₅₀ values in µM) of Selected Pyridine and Spiro-Pyridine Derivatives

| Compound | HepG-2 | Caco-2 |

| Spiro-pyridine 5 | 10.58 ± 0.8 | 9.78 ± 0.7 |

| Spiro-pyridine 7 | 8.90 ± 0.6 | 7.83 ± 0.5 |

| Spiro-pyridine 8 | 8.42 ± 0.7 | 13.61 ± 1.2 |

| Doxorubicin | 4.50 ± 0.2 | 12.49 ± 1.1 |

| Data sourced from reference[2] |

Workflow for Anticancer Activity Evaluation

Caption: Workflow for evaluating the anticancer potential of synthesized compounds.

Antimicrobial Activity

The pyran scaffold is also a key component of many compounds with significant antimicrobial properties. Derivatives have shown activity against a range of bacterial and fungal pathogens.[3]

Table 2: Minimum Inhibitory Concentration (MIC in µg/mL) of a Pyran Derivative (4g)

| Bacterial Strain | MIC (µg/mL) |

| Bacillus cereus | 1000 |

| Bacillus subtilis | 1000 |

| Staphylococcus aureus | 1000 |

| Staphylococcus aureus (MRSA) | 500 |

| Klebsiella pneumoniae | 500 |

| Escherichia coli | 250 |

| Data sourced from reference[6] |

Spectroscopic Data

The characterization of this compound and its derivatives relies on standard spectroscopic techniques.

Table 3: Representative Spectroscopic Data for a 2-Oxo-2H-pyran-3-carbonitrile Derivative

| Technique | Key Signals |

| FT-IR (KBr, cm⁻¹) | 2209 (CN), 1583 (C=O) |

| ¹H NMR (300 MHz, CDCl₃) | δ 1.81 (br, 6H, piperidine), 3.84 (br, 4H, piperidine), 6.47 (s, 1H, pyranone), 7.45–7.52 (m, 3H, ArH), 7.79–7.83 (m, 2H, ArH) |

| ¹³C NMR (75 MHz, CDCl₃) | δ 23.7, 26.2, 50.7, 71.9, 94.6, 117.3, 126.0, 128.8, 130.5, 131.6, 160.3, 160.6, 162.5 |

| ESI-MS | m/z: 303.14 [M + Na]⁺ |

| Data for 2-Oxo-6-phenyl-4-(piperidin-1-yl)-2H-pyran-3-carbonitrile |

Conclusion

This compound is a highly valuable and versatile heterocyclic building block with broad applications in organic synthesis and medicinal chemistry. Its straightforward synthesis and diverse reactivity allow for the construction of complex molecular frameworks, particularly those containing the medicinally important pyridine nucleus. The potent biological activities exhibited by its derivatives underscore the importance of this scaffold in the ongoing search for novel therapeutic agents. This guide provides a foundational understanding and practical protocols to encourage the further exploration and utilization of this promising heterocyclic core.

References

- 1. researchgate.net [researchgate.net]

- 2. Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Buy this compound | 129660-12-4 [smolecule.com]

- 4. Recent Advances in the Synthesis of 2H-Pyrans [mdpi.com]

- 5. tert-Butyl(2-oxo-2H-pyran-5-yl)carbamate as the First Chameleon Diene Bearing an Electron-Donating Substituent [mdpi.com]

- 6. Targeted potent antimicrobial and antitumor oxygen-heterocyclic-based pyran analogues: synthesis and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Electrophilicity and Nucleophilicity of 2-oxo-2H-pyran-5-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the electrophilic and nucleophilic properties of the heterocyclic compound 2-oxo-2H-pyran-5-carbonitrile. Exhibiting a unique electronic profile due to the confluence of an α,β-unsaturated lactone system and an electron-withdrawing nitrile group, this molecule serves as a versatile synthon in organic chemistry. This document details its synthesis, reactivity in key organic transformations, and provides a computational analysis of its electronic structure. The information presented herein is intended to be a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development.

Introduction

This compound, also known as 5-cyano-2-pyrone, is a member of the 2-pyrone class of heterocyclic compounds.[1] The 2-pyrone scaffold is a prevalent motif in numerous natural products and biologically active molecules, recognized for a wide range of pharmacological activities including antimicrobial and antitumor properties.[1] The presence of the conjugated diene, lactone functionality, and a strategically placed electron-withdrawing nitrile group endows this compound with a distinct reactivity profile, making it an attractive building block for the synthesis of complex molecular architectures.[1][2] This guide will explore the dual reactivity of this molecule, examining its behavior as both an electrophile and a nucleophile in various organic reactions.

Synthesis of this compound

The synthesis of this compound can be achieved through several synthetic routes, most notably via condensation and cyclization reactions. A common method involves the reaction of starting materials such as malononitrile with derivatives of acetoacetic acid.[1]

General Experimental Protocol for Synthesis of Substituted 2-Oxo-2H-pyran-3-carbonitriles

Reaction:

Caption: Synthesis of Substituted 2-Oxo-2H-pyran-3-carbonitriles.

Procedure: A mixture of an appropriate 3,3-bis(methylthio)-1-arylprop-2-en-1-one (1 mmol), malononitrile (1 mmol), and powdered potassium hydroxide (1.2 mmol) in 5 mL of dry dimethylformamide (DMF) is refluxed at 100 °C for 1.5 hours. Following this, 1 mL of 1 N HCl solution is added, and the reaction mixture is stirred for an additional 30 minutes at the same temperature. The completion of the reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is poured into ice water and stirred at room temperature to precipitate the product. The solid product is then collected by filtration and purified by recrystallization.[3]

Electrophilic Character and Reactivity

The electron-deficient nature of the 2-pyrone ring, exacerbated by the presence of the electron-withdrawing nitrile group at the C5 position, renders this compound susceptible to nucleophilic attack. The primary electrophilic sites are the carbonyl carbon (C2), C4, and C6.

Michael Addition Reactions

As a classic Michael acceptor, the α,β-unsaturated lactone system of this compound readily undergoes conjugate addition with a variety of soft nucleophiles.

A plausible mechanism for the Michael addition of a nucleophile to a 2-pyrone system is depicted below.

Caption: Generalized Michael Addition to a 2-Pyrone System.

While specific quantitative data for Michael additions to this compound is limited in the available literature, a study on the multicomponent reaction involving 4-hydroxy-6-methyl-2H-pyran-2-one (a related 2-pyrone) demonstrates its participation in a tandem Knoevenagel-Michael reaction. In this reaction, the 2-pyrone acts as the Michael donor.[4]

Table 1: Spectroscopic Data for a Michael Adduct of a Related 2-Pyrone Derivative [5]

| Compound | Yield (%) | Melting Point (°C) | FT-IR (KBr, cm⁻¹) | ¹H NMR (300 MHz, DMSO-d₆) δ (ppm) | ¹³C NMR (75 MHz, DMSO-d₆) δ (ppm) |

| 5-(1-(4-Hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-oxo-2-phenylethyl)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione | 83 | 161–163 | 3032, 1749, 1677, 1574, 1448, 1374, 1255, 756 | 2.18 (s, 3H), 3.15 (s, 6H), 3.98 (d, 1H), 5.35 (d, 1H), 6.00 (s, 1H), 7.46 (t, 2H), 7.56 (t, 1H), 7.72 (d, 2H), 11.92 (s, 1H) | 19.2, 27.9, 28.1, 46.7, 47.2, 98.7, 99.7, 127.1, 128.6, 132.9, 136.0, 151.8, 161.8, 163.1, 165.7, 166.9, 168.4, 197.2 |

Reactions with N-Nucleophiles

2-Pyrones are known to react with various nitrogen-containing nucleophiles, often leading to ring-opening and subsequent recyclization to form new heterocyclic systems. For instance, the reaction of 2H-furo[3,2-b]pyran-2-ones with aliphatic amines leads to the formation of enamines, while reaction with dinucleophiles like hydrazines can result in recyclization to form pyrazol-3-ones.[6]

A general protocol for the synthesis of pyrano[2,3-d]thiazole-6-carbonitrile derivatives from malononitrile, an aldehyde, and a thiazole derivative is provided as an example of the reactivity of the nitrile group in the presence of other nucleophiles.

Experimental Protocol: Synthesis of 5-amino-7-(substituted phenyl)-2-thioxo-3,7-dihydro-2H-pyrano[2,3-d]thiazole-6-carbonitrile [7]

A mixture of a substituted benzaldehyde (1 mmol), malononitrile (1 mmol), 2-thioxothiazolidin-4-one (1 mmol), and potassium carbonate (1 mmol) in 1 mL of water is stirred under reflux for 2-4 hours. The reaction progress is monitored by TLC. After completion, the reaction mixture is poured into ice-cold water to precipitate the product, which is then collected by filtration and recrystallized from ethanol.

Table 2: Synthesis of Various Pyrano[2,3-d]thiazole-6-carbonitrile Derivatives [7]

| Entry | Ar | Product | Time (h) | Yield (%) | m.p. (°C) |

| 1 | 4-ClC₆H₄ | 4a | 2 | 98 | 230-232 |

| 2 | C₆H₅ | 4b | 2.5 | 94 | 195-197 |

| 3 | 2-ClC₆H₄ | 4c | 3 | 92 | 180-182 |

| 4 | 4-MeOC₆H₄ | 4d | 2.5 | 94 | 135-137 |

| 5 | 4-NO₂C₆H₄ | 4g | 3 | 94 | 182-184 |

| 6 | 2-FC₆H₄ | 4k | 4 | 96 | 175-177 |

Nucleophilic Character and Reactivity

While primarily electrophilic, the diene system within the 2-pyrone ring allows it to act as a nucleophile in certain reactions, most notably in Diels-Alder cycloadditions.

Diels-Alder Reactions

2-Pyrones can function as the diene component in [4+2] cycloaddition reactions. The reactivity is influenced by the electronic nature of both the pyrone and the dienophile. Generally, 2-pyrones are considered electron-deficient dienes and react readily with electron-rich dienophiles in normal electron-demand Diels-Alder reactions. However, the presence of electron-donating or electron-withdrawing groups on the pyrone ring can alter this reactivity, allowing for inverse electron-demand Diels-Alder reactions as well.[4][8][9]

Caption: General Scheme of a Diels-Alder Reaction involving a 2-Pyrone.

A study on tert-butyl(2-oxo-2H-pyran-5-yl)carbamate, a derivative with an electron-donating group at the 5-position, demonstrated its ability to act as a "chameleon" diene, reacting with both electron-rich and electron-deficient dienophiles.[4][9] This suggests that the electronic nature of the substituent at the C5 position significantly modulates the Diels-Alder reactivity of the 2-pyrone ring.

Table 3: Diels-Alder Reactions of tert-Butyl(2-oxo-2H-pyran-5-yl)carbamate with Various Dienophiles [10]

| Entry | Dienophile | Product | Time (h) | Yield (%) |

| 1 | Methyl acrylate | 10 | 24 | 85 |

| 2 | Butyl vinyl ether | 11 | 48 | 70 |

| 3 | Methyl methacrylate | 12 | 48 | 80 |

| 4 | Acrylonitrile | 13 | 24 | 75 |

| 5 | Styrene | 14 | 72 | 60 |

Computational Analysis of Electronic Properties

To gain a deeper understanding of the reactivity of this compound, computational studies using Density Functional Theory (DFT) are invaluable. While a specific study on the target molecule was not found, analysis of related structures provides insight into the expected electronic distribution.

DFT calculations on novel 2-pyrone derivatives have been performed using the B3LYP/6-311++G** level of theory to determine theoretical parameters, which were then compared with experimental X-ray diffraction data.[11] Such studies typically involve the calculation of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the HOMO-LUMO gap, and the generation of an electrostatic potential map.

Expected Electronic Characteristics:

-

HOMO-LUMO Gap: A smaller HOMO-LUMO gap generally indicates higher reactivity.

-

Electrostatic Potential Map: This map would visually represent the electron distribution, with red regions (negative potential) indicating nucleophilic sites and blue regions (positive potential) indicating electrophilic sites. For this compound, the areas around the carbonyl oxygen and the nitrile nitrogen are expected to be electron-rich (red), while the carbonyl carbon and the β-carbon of the unsaturated system are expected to be electron-poor (blue).

-

Mulliken Charges: Calculation of Mulliken charges would provide a quantitative measure of the partial charges on each atom, further identifying the most electrophilic and nucleophilic centers.

Caption: Workflow for Computational Analysis of Electronic Properties.

Applications in Drug Development and Organic Synthesis

The versatile reactivity of this compound and its derivatives makes them valuable intermediates in the synthesis of a wide array of more complex molecules. The 2-pyrone core is found in many natural products with interesting biological activities, and thus, synthetic routes involving this scaffold are of great interest to medicinal chemists.[1] Its ability to participate in cycloaddition and Michael addition reactions allows for the rapid construction of molecular complexity, a desirable feature in the development of new therapeutic agents.[1]

Conclusion

This compound is a heterocyclic compound with a rich and varied chemical reactivity. Its electrophilic nature is evident in its susceptibility to Michael addition and reactions with various nucleophiles, while its conjugated diene system allows it to participate as a nucleophile in Diels-Alder reactions. The presence of the electron-withdrawing nitrile group significantly influences its electronic properties and reactivity. This guide has provided an overview of its synthesis, electrophilic and nucleophilic character, and potential applications, supported by experimental protocols and data from related compounds. Further detailed experimental and computational studies on the parent this compound are warranted to fully elucidate its reactivity profile and expand its utility in organic synthesis and drug discovery.

References

- 1. Buy this compound | 129660-12-4 [smolecule.com]

- 2. mdpi.com [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. tert-Butyl(2-oxo-2H-pyran-5-yl)carbamate as the First Chameleon Diene Bearing an Electron-Donating Substituent - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. BJOC - Study of the interaction of 2H-furo[3,2-b]pyran-2-ones with nitrogen-containing nucleophiles [beilstein-journals.org]

- 7. rroij.com [rroij.com]

- 8. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. tandfonline.com [tandfonline.com]

An In-depth Technical Guide to the Molecular Orbital Analysis of 2-oxo-2H-pyran-5-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for conducting a thorough molecular orbital analysis of 2-oxo-2H-pyran-5-carbonitrile. While this specific molecule is a subject of interest for its potential applications in medicinal chemistry and materials science, detailed computational and experimental data in publicly available literature is scarce. Therefore, this document serves as a roadmap for researchers, outlining the established protocols for synthesis, characterization, and in-silico analysis based on studies of analogous 2-oxo-2H-pyran derivatives.

Introduction

This compound, a heterocyclic compound, presents a promising scaffold for developing novel therapeutic agents and functional materials.[1][2] Its chemical structure, featuring a pyran ring with a keto group and a carbonitrile substituent, suggests a unique electronic profile that governs its reactivity and potential biological activity.[2] A detailed molecular orbital analysis is crucial for understanding its electronic properties, reactivity, and potential interactions with biological targets. This guide outlines the necessary experimental and computational workflows to achieve this.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-component reaction, a common and efficient method for generating pyran derivatives.[3][4] A representative protocol is described below, adapted from procedures for analogous compounds.

Materials:

-

Malononitrile

-

An appropriate derivative of acetoacetic acid (e.g., ethyl 2-cyano-3-ethoxyacrylate)

-

Base catalyst (e.g., potassium carbonate, piperidine)

-

Ethanol (or other suitable solvent)

Procedure:

-

A solution of malononitrile (1 equivalent) and the acetoacetic acid derivative (1 equivalent) is prepared in absolute ethanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

A catalytic amount of a suitable base (e.g., potassium carbonate) is added to the mixture.[4]

-

The reaction mixture is stirred at room temperature or heated to reflux for a period of 2 to 4 hours.[3]

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water to precipitate the crude product.

-

The solid product is collected by filtration, washed with cold water, and dried.

-

Purification of the crude product is achieved by recrystallization from a suitable solvent (e.g., ethanol) to yield pure this compound.

References

An In-depth Technical Guide to the Stability and Decomposition of 2-oxo-2H-pyran-5-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stability and decomposition of 2-oxo-2H-pyran-5-carbonitrile, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. The document details the known photochemical degradation pathway and explores potential thermal and hydrolytic decomposition mechanisms based on the established reactivity of the 2-pyrone scaffold. This guide is intended to serve as a valuable resource for researchers working with this and related compounds, offering insights into its stability profile, potential degradation products, and methodologies for its analysis.

Introduction

This compound, also known as 5-cyano-2H-pyran-2-one, belongs to the 2-pyrone class of unsaturated lactones. The 2-pyrone ring is a structural motif found in numerous natural products and is recognized for its diverse biological activities, making its derivatives attractive candidates in drug discovery. The presence of an electron-withdrawing cyano group at the 5-position significantly influences the electronic properties and, consequently, the reactivity and stability of the pyran ring. Understanding the stability of this compound under various stress conditions—such as light, heat, and varying pH—is critical for its synthesis, storage, formulation, and potential therapeutic application.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

| Property | Value |

| Molecular Formula | C₆H₃NO₂ |

| Molecular Weight | 121.09 g/mol |

| IUPAC Name | This compound |

| Synonyms | 5-Cyano-2H-pyran-2-one, 5-Cyano-α-pyrone |

| CAS Number | 129660-12-4 |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in common organic solvents such as DMSO, DMF, and chlorinated solvents. |

Stability and Decomposition Pathways

The stability of this compound is influenced by several factors, including exposure to light, temperature, and pH. The unsaturated lactone ring is susceptible to various degradation reactions.

Photochemical Stability and Decomposition

The photochemical behavior of this compound has been investigated, revealing a distinct decomposition pathway upon exposure to UV radiation.

Matrix-isolation photochemistry studies have shown that upon irradiation with UV light (λ > 299 nm) at low temperatures (10 K), this compound undergoes a complete conversion into a mixture of products. The primary photoproducts are ring-opened ketene isomers and a bicyclic Dewar lactone. Subsequent irradiation at shorter wavelengths (λ > 200 nm) leads to the decarboxylation of the Dewar lactone, yielding cyanocyclobuta-1,3-diene. This intermediate is also unstable under these conditions and further decomposes to cyanoacetylene and acetylene.

The photochemical decomposition pathway is visualized in the following diagram:

Thermal Stability and Decomposition

For this compound, a plausible thermal decomposition pathway, especially at lower temperatures, could involve a retro-Diels-Alder reaction, leading to the elimination of carbon dioxide and the formation of a highly reactive intermediate. The presence of the electron-withdrawing cyano group may influence the activation energy of this process. It is also conceivable that polymerization or charring could occur at higher temperatures.

Hydrolytic Stability and Decomposition

The 2-pyrone ring, being a lactone, is susceptible to hydrolysis, which can be catalyzed by both acid and base. The rate of hydrolysis is expected to be pH-dependent.

-

Acid-Catalyzed Hydrolysis: Under acidic conditions, protonation of the carbonyl oxygen of the lactone is expected to activate the carbonyl group towards nucleophilic attack by water. This would lead to the opening of the pyran ring to form a carboxylic acid and an aldehyde or ketone, depending on the subsequent tautomerization.

-

Base-Catalyzed Hydrolysis: In basic media, the hydroxide ion can directly attack the electrophilic carbonyl carbon of the lactone, leading to a rapid ring-opening to form the corresponding carboxylate and an enolate. The electron-withdrawing cyano group is expected to enhance the electrophilicity of the pyran ring, potentially increasing its susceptibility to nucleophilic attack and subsequent hydrolysis under basic conditions.

The proposed hydrolytic decomposition pathway is illustrated below:

Experimental Protocols for Stability and Decomposition Studies

To experimentally determine the stability of this compound, a forced degradation study is recommended. The following protocols are adapted from general guidelines for pharmaceutical stress testing.

General Workflow for Stability Analysis

The following diagram outlines a general workflow for conducting a comprehensive stability analysis of this compound.

Protocol for Hydrolytic Stability Study

-

Preparation of Solutions:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

-

Prepare acidic (0.1 M HCl), basic (0.1 M NaOH), and neutral (deionized water) solutions.

-

-

Stress Conditions:

-

Add a known volume of the stock solution to separate vials containing the acidic, basic, and neutral solutions to achieve a final concentration of approximately 100 µg/mL.

-

For acidic and neutral conditions, incubate the samples at an elevated temperature (e.g., 60°C).

-

For the basic condition, conduct the experiment at room temperature due to the expected higher reactivity.

-

At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.

-

-

Sample Analysis:

-

Neutralize the acidic and basic samples before analysis.

-

Analyze the samples by a stability-indicating HPLC method to determine the remaining concentration of the parent compound and to monitor the formation of degradation products.

-

Protocol for Thermal Stability Study

-

Sample Preparation:

-

Place a known amount of solid this compound in a glass vial.

-

-

Stress Conditions:

-

Expose the solid sample to an elevated temperature (e.g., 80°C) in a calibrated oven for a specified period (e.g., 24, 48, 72 hours).

-

-

Sample Analysis:

-

At each time point, dissolve a known amount of the stressed solid in a suitable solvent.

-

Analyze the resulting solution by HPLC to quantify any degradation.

-

Protocol for Photostability Study

-

Sample Preparation:

-

Prepare solutions of this compound in a suitable solvent.

-

Place solid samples in quartz cuvettes.

-

-

Stress Conditions:

-

Expose the samples to a light source according to ICH Q1B guidelines (e.g., a combination of cool white fluorescent and near-ultraviolet lamps).

-

Ensure a control sample is protected from light.

-

-

Sample Analysis:

-

After the exposure period, analyze both the exposed and control samples by HPLC.

-

Analytical Methods for Stability Assessment

A stability-indicating analytical method is crucial for accurately assessing the degradation of this compound.

-

High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with UV detection is the primary technique for quantifying the parent compound and its degradation products. A C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) in a gradient or isocratic mode would be a suitable starting point for method development.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): For the identification and structural elucidation of unknown degradation products, LC-MS is an indispensable tool. It provides molecular weight and fragmentation information, which is essential for determining the structures of the degradants.

Conclusion

This compound exhibits a clear pathway of decomposition under photochemical stress, leading to ring-opening and fragmentation. While specific experimental data on its thermal and hydrolytic stability are limited, the inherent reactivity of the 2-pyrone ring suggests a susceptibility to degradation under these conditions as well. The provided experimental protocols offer a framework for systematically evaluating the stability of this compound. A thorough understanding of its degradation profile is essential for its handling, storage, and development in various scientific and industrial applications. This guide serves as a foundational resource for researchers, encouraging further investigation into the stability of this and related heterocyclic compounds.

In-Depth Technical Guide: 2-oxo-2H-pyran-5-carbonitrile (CAS 129660-12-4)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, potential biological activities, and suppliers of 2-oxo-2H-pyran-5-carbonitrile (CAS 129660-12-4). The information is intended to support research and development efforts in medicinal chemistry, pharmacology, and related disciplines.

Chemical and Physical Properties

This compound, also known as 5-cyano-2-pyrone, is a heterocyclic organic compound. Its chemical structure consists of a pyran ring substituted with a cyano group. This structure contributes to its reactivity and potential biological functions.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 129660-12-4 | [1] |

| Molecular Formula | C₆H₃NO₂ | [1] |

| Molecular Weight | 121.09 g/mol | [1] |

| IUPAC Name | 6-oxopyran-3-carbonitrile | [1] |

| Synonyms | 5-Cyano-2-pyrone, 5-Cyano-2H-pyran-2-one | ChemScene |

| Canonical SMILES | C1=CC(=O)OC=C1C#N | [1] |

| InChI | InChI=1S/C6H3NO2/c7-3-5-1-2-6(8)9-4-5/h1-2,4H | [1] |

| InChI Key | BSKONEMTLKHESY-UHFFFAOYSA-N | [1] |

| Topological Polar Surface Area (TPSA) | 54 Ų | ChemScene |

| LogP | 0.51148 | ChemScene |

| Hydrogen Bond Acceptors | 3 | ChemScene |

| Hydrogen Bond Donors | 0 | ChemScene |

| Rotatable Bonds | 0 | ChemScene |

Synthesis

A common approach involves the one-pot, three-component condensation reaction of an appropriate aldehyde, malononitrile, and a β-ketoester or a similar active methylene compound, often in the presence of a basic catalyst like piperidine or an inorganic base.

Conceptual Experimental Workflow for Synthesis

Caption: Conceptual workflow for the synthesis of this compound.

Potential Biological Activities and Experimental Protocols

Research on this compound and its derivatives suggests a range of potential biological activities, including antimicrobial, antioxidant, and anticancer properties.[1]

Antimicrobial Activity

Derivatives of this compound have shown activity against various bacterial and fungal strains.[1]

Experimental Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

A standard method to assess antimicrobial activity is the broth microdilution assay.

-

Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared in a suitable broth medium to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

-

Serial Dilution: The test compound, this compound, is serially diluted in a 96-well microtiter plate using the broth medium to obtain a range of concentrations.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Experimental Workflow for Antimicrobial Assay

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Antioxidant Activity

The presence of the cyano group and the conjugated system in this compound suggests potential antioxidant properties.[1]

Experimental Protocol: DPPH Radical Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method to evaluate antioxidant activity.

-

Preparation of DPPH Solution: A fresh solution of DPPH in methanol is prepared to a concentration of approximately 0.1 mM.

-

Sample Preparation: this compound is dissolved in a suitable solvent (e.g., methanol or DMSO) to prepare various concentrations.

-

Reaction: The test compound solutions are mixed with the DPPH solution in a 96-well plate or cuvettes.

-

Incubation: The mixture is incubated in the dark at room temperature for 30 minutes.

-

Measurement: The absorbance of the solution is measured at approximately 517 nm using a spectrophotometer.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated, and the IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined.

Anticancer Activity

Studies on related pyran derivatives have indicated potential anticancer activity, making this compound a candidate for further investigation in this area.[1]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines.

-

Cell Culture: Cancer cells (e.g., MCF-7, HeLa) are seeded in a 96-well plate and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of this compound and incubated for a specific period (e.g., 24, 48, or 72 hours).

-

MTT Addition: MTT solution is added to each well, and the plate is incubated for another 2-4 hours to allow the formation of formazan crystals by viable cells.

-

Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).

-

Measurement: The absorbance is measured at approximately 570 nm using a microplate reader.

-

Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Signaling Pathways

Currently, there is no specific information available in the scientific literature detailing the signaling pathways modulated by this compound. Research into the mechanism of action of this compound is a potential area for future investigation. Given the anticancer potential of related compounds, plausible pathways to investigate could include those involved in apoptosis, cell cycle regulation, and proliferation, such as the MAPK/ERK and PI3K/Akt pathways.

Hypothetical Signaling Pathway Investigation

Caption: A logical workflow for investigating the impact on cellular signaling pathways.

Suppliers

This compound (CAS 129660-12-4) is available from several chemical suppliers, primarily for research and development purposes.

Table 2: Selected Suppliers of this compound

| Supplier | Product Number | Purity | Availability |

| Smolecule | S1529278 | - | In Stock |

| ChemScene | CS-0377303 | ≥97% | In Stock |

| ChemBridge | BB-4076346 | - | - |

| Amadis Chemical | A919207 | - | - |

Note: Availability and purity may vary. It is recommended to contact the suppliers directly for the most current information.

Conclusion

This compound is a versatile heterocyclic compound with potential applications in drug discovery and organic synthesis. While preliminary research suggests its promise as an antimicrobial, antioxidant, and anticancer agent, further in-depth studies are required to elucidate its precise mechanisms of action, determine its efficacy and safety profiles, and explore its impact on cellular signaling pathways. This guide provides a foundational resource for researchers embarking on the investigation of this intriguing molecule.

References

Methodological & Application

Synthesis of 2-Oxo-2H-pyran-5-carbonitrile from Malononitrile: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the synthesis of 2-oxo-2H-pyran-5-carbonitrile, a valuable heterocyclic building block in medicinal chemistry and materials science. The primary synthetic route detailed involves a base-catalyzed condensation reaction between malononitrile and a suitable three-carbon electrophile. This compound, also known as 5-cyano-2-pyrone, serves as a versatile precursor for more complex molecules due to its reactive pyran ring and nitrile functionality.[1] Potential applications for its derivatives include antimicrobial, antitumor, and enzyme inhibitory activities.[1][2] This protocol outlines the necessary reagents, safety precautions, step-by-step procedures, and characterization methods.

Introduction

The 2-pyrone (or α-pyrone) scaffold is a core structural motif found in numerous natural products and biologically active compounds. The introduction of a cyano group at the 5-position enhances its utility as a synthetic intermediate. The synthesis of this compound is typically achieved through a domino reaction sequence that begins with a Knoevenagel condensation, followed by cyclization.[2] This application note details a reliable method for its preparation, emphasizing safe laboratory practices and providing clear, reproducible steps for researchers.

Chemical Safety and Handling

Warning: This protocol involves hazardous materials that are toxic, flammable, and corrosive. All procedures must be conducted in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Malononitrile (Toxic): Fatal if swallowed and toxic in contact with skin or if inhaled.[3][4] It is crucial to avoid creating dust and to handle it with extreme care. In case of exposure, seek immediate medical attention.[3]

-

Propiolaldehyde (or suitable precursor) (Flammable, Toxic, Corrosive): This reactant is highly flammable, toxic, and can cause severe skin and eye irritation. It should be stored in a cool, dry, well-ventilated area away from ignition sources and handled under an inert atmosphere if necessary.[5][6]

-

Base Catalyst (e.g., Piperidine, Potassium Carbonate): These are corrosive and toxic. Avoid inhalation and contact with skin and eyes.

-

Solvents (e.g., Ethanol, Acetonitrile): Flammable and should be handled away from open flames or sparks.